Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde: This compound, a key intermediate for various anticancer agents, can be synthesized from terephthalaldehyde through a three-step process []. The steps involve acetal reaction, nucleophilic reaction with pyrrolidine, and final hydrolysis to yield the desired aldehyde. This aldehyde could be further reacted to synthesize N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine through reductive amination.
Synthesis of Methylated Analogues of GR-89,696: The synthesis of these κ-receptor agonists involves a crucial stereoselective reductive amination step using pyrrolidine and NaBH3CN in the presence of Ti(OiPr)4 []. This methodology highlights the potential for achieving stereoselectivity in reactions involving pyrrolidine, which could be relevant for synthesizing specific stereoisomers of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine.
Crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA): This study reveals the nearly coplanar structure of PSMA with a dihedral angle of 26.70(14)° between the pyrrolidine and benzene rings []. This information suggests that N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine might also exhibit similar conformational flexibility around the methylene bridge.
Crystal Structures of Three Cathinone Hydrochlorides: The crystallographic characterization of these compounds provides insights into the conformational preferences and intermolecular interactions of molecules containing pyrrolidine rings attached to aromatic systems []. Such data can be valuable in understanding the potential binding modes and solid-state properties of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine.
Stopped-flow Studies on N-Methyl-4-phenyltetrahydropyridine (MPTP) Oxidation by Monoamine Oxidase B: This research reveals the formation of ternary complexes involving the enzyme, oxygen, and either the substrate or product during the oxidation of MPTP []. This information suggests that N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, with its similar structure to MPTP, might also interact with enzymes like monoamine oxidases.
Molecular Size and Flexibility as Determinants of Selectivity in MPTP Analogs Oxidation by MAO A and B: This study highlights the crucial roles of molecular size and flexibility in determining the selectivity of MPTP analogs towards MAO A and B []. This knowledge can be valuable when designing derivatives of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine with desired selectivity profiles for specific biological targets.
Crystal structure, Hirshfeld surface, and DFT studies of PSMA: This study utilizes DFT calculations to determine the geometry of PSMA, revealing a close correlation with experimental data []. Similar computational approaches can be employed to predict and understand the physical and chemical properties of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine.
Discovery of two clinical histamine H(3) receptor antagonists: This paper emphasizes the use of computational and in vitro safety tools in drug discovery []. Such techniques can be instrumental in evaluating the physicochemical properties, safety profiles, and potential biological activities of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine.
Anti-cancer Agents: Several papers describe the synthesis and evaluation of small molecule anticancer drugs containing the 4-(pyrrolidin-1-ylmethyl)benzaldehyde scaffold []. These studies demonstrate the potential of this structural motif in developing new therapeutic agents for various cancers.
Opioid Receptor Modulators: Compounds like 2-methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) have shown promise as potent and selective KOR antagonists, with potential applications in treating depression and addiction disorders [, ].
Histamine H3 Receptor Antagonists: Compounds like PF-03654746 and PF-03654764 demonstrate the potential of structurally related molecules as histamine H3 receptor antagonists []. These findings highlight the versatility of this class of compounds in targeting different receptor systems for therapeutic benefit.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: